

Physical and chemical properties of 2,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dichloroisonicotinaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its identity, properties, synthesis, and reactivity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those working with cannabinoid receptor modulators.

Introduction

2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of two chlorine atoms and an aldehyde functional group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the preparation of 2-Amino-5-aryl-pyridines, which have been identified as selective agonists for the cannabinoid receptor 2

(CB2).^[1] The CB2 receptor is a key target in drug discovery for a range of therapeutic areas, including inflammatory diseases, pain, and neurodegenerative disorders.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **2,5-Dichloroisonicotinaldehyde** is presented in the tables below.

Table 1: Compound Identification

Identifier	Value
Systematic Name	2,5-Dichloro-4-pyridinecarboxaldehyde
Synonym	2,5-Dichloroisonicotinaldehyde
CAS Number	102645-33-0 ^[1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ^[2]
Molecular Weight	176.00 g/mol ^[2]
Appearance	White to Off-White Solid ^[1]

Table 2: Physical Properties

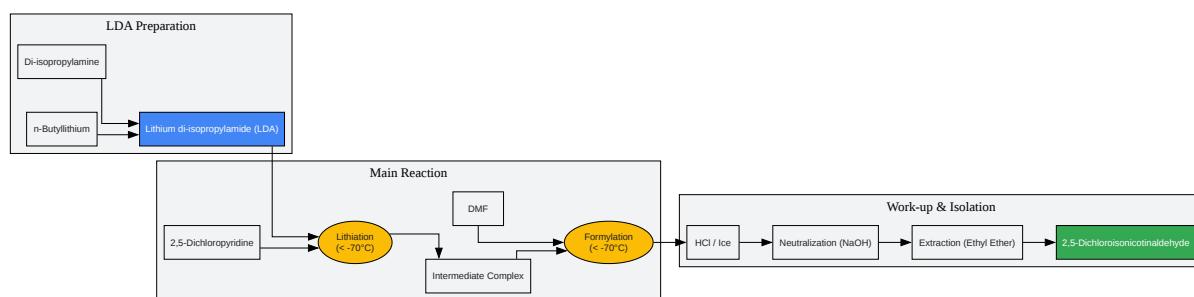
Property	Value	Notes
Melting Point	Not explicitly reported for the 2,5-dichloro isomer.	For comparison, the melting point of the isomeric 2,4-dichloro-3-pyridinecarboxaldehyde is 71-75 °C. ^[2]
Boiling Point	Data not available.	-
Solubility	Data not available.	-
Storage	2-8°C, Refrigerator ^[1]	-

Synthesis

A detailed experimental protocol for the synthesis of **2,5-Dichloroisonicotinaldehyde** has been described, starting from 2,5-dichloropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-pyridinecarboxaldehyde[3]

Materials:


- 2,5-Dichloropyridine
- Lithium di-isopropylamide (LDA)
- n-Butyllithium (in hexane)
- Di-isopropylamine
- Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ethyl ether
- Saturated Sodium Chloride (NaCl) solution

Procedure:

- Preparation of LDA: A solution of lithium di-isopropylamide is prepared by adding 100 ml of 1.5 M n-butyllithium (in hexane) to 14.2 g of di-isopropylamine in 100 ml of THF at a temperature below -30°C.
- Lithiation of 2,5-Dichloropyridine: After stirring the LDA solution for 20 minutes, it is cooled to below -70°C. A solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF is then added at a

rate that maintains the temperature below -70°C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

- Formylation: A solution of 13.2 g of DMF in 30 ml of THF is added at the same temperature, and the mixture is stirred for another 30 minutes.
- Work-up: The reaction mixture is allowed to warm to room temperature and then poured into a mixture of 250 g of ice and 45 ml of concentrated HCl. This is stirred for 15 minutes.
- Neutralization and Extraction: The acidic solution is neutralized to a pH of approximately 6-7 with 3 N NaOH. The organic layer is separated, and the aqueous layer is extracted with ethyl ether.
- Isolation: The combined organic solutions are washed with a saturated NaCl solution, dried, and evaporated to dryness to yield approximately 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde.

[Click to download full resolution via product page](#)

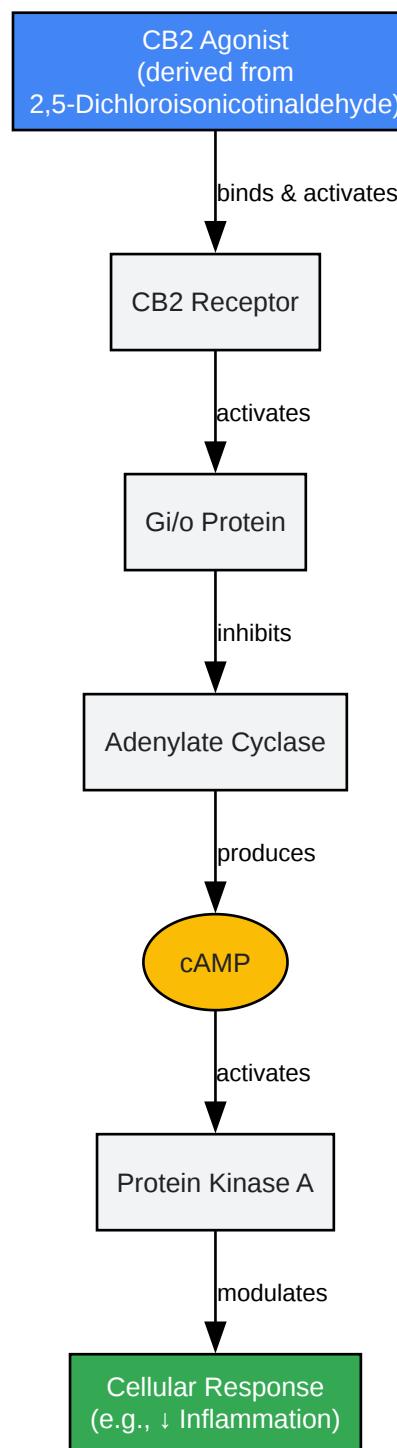
Diagram 1: Synthesis workflow for **2,5-Dichloroisonicotinaldehyde**.

Spectral Data

Detailed experimental spectral data for **2,5-Dichloroisonicotinaldehyde** is not widely available in public databases. However, based on the known structure and typical spectral ranges for similar compounds, the following characteristics can be predicted.

Table 3: Predicted Spectral Data

Technique	Predicted Characteristics
¹ H NMR	Aromatic protons on the pyridine ring are expected in the range of 7.0-9.0 ppm. The aldehyde proton should appear as a singlet further downfield, typically between 9.5 and 10.5 ppm.
¹³ C NMR	The aldehyde carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. Aromatic carbons will appear between 120-160 ppm.
IR Spectroscopy	A strong carbonyl (C=O) stretching band is expected around 1700-1730 cm^{-1} . C-H stretching of the aldehyde group may be observed around 2720 and 2820 cm^{-1} . Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 175 and 177 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of the aldehyde group (-CHO) or chlorine atoms.


Reactivity and Chemical Properties

The chemical reactivity of **2,5-Dichloroisonicotinaldehyde** is primarily dictated by the aldehyde functional group and the two chlorine substituents on the electron-deficient pyridine ring.

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions common to aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- **Chlorine Substituents:** The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position para to the ring nitrogen (C4), which is further activated by the electron-withdrawing aldehyde group. This reactivity is key to its utility as a synthetic intermediate.

Role in CB2 Agonist Synthesis

2,5-Dichloroisonicotinaldehyde is a pivotal intermediate in the synthesis of selective CB2 receptor agonists. The general synthetic strategy involves the reaction of the aldehyde with an appropriate amine to form an imine, followed by further synthetic modifications. The CB2 receptor is a G protein-coupled receptor, and its activation is implicated in modulating immune responses and inflammation.

[Click to download full resolution via product page](#)

Diagram 2: Simplified CB2 receptor signaling pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2,5-Dichloroisonicotinaldehyde** is not readily available, general precautions for handling chlorinated aromatic aldehydes should be followed. These compounds are typically irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,5-Dichloroisonicotinaldehyde is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of selective CB2 receptor agonists. This guide has summarized the available information on its physical and chemical properties, synthesis, and reactivity. Further research to fully characterize this compound, including the acquisition of detailed spectral data, would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-Dichloroisonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042135#physical-and-chemical-properties-of-2-5-dichloroisonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com